molecular formula C9H12N4O B2764773 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol CAS No. 1012344-88-5

3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol

Cat. No.: B2764773
CAS No.: 1012344-88-5
M. Wt: 192.222
InChI Key: RKNZBCGHDHDITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol is a chemical building block featuring the imidazo[1,2-b]pyridazine scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for developing bioactive molecules . This core heterocyclic system is found in various compounds targeting protein kinases, with research demonstrating its utility in creating potent and selective inhibitors for targets like Tyk2 JH2, which is implicated in autoimmune and inflammatory diseases . The structure-activity relationships (SAR) of analogous compounds indicate that substitutions on the scaffold, including amino-linked chains, are critical for optimizing target binding affinity, metabolic stability, and cellular permeability . Furthermore, the imidazo[1,2-b]pyridazine core is a key intermediate in the synthesis of approved therapeutics and investigational compounds, underscoring its fundamental importance in pharmaceutical development . Researchers can leverage this compound as a versatile intermediate to explore new chemical space in drug discovery programs, particularly in oncology and immunology, where modulating kinase activity has proven to be a successful therapeutic strategy. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c14-7-1-4-10-8-2-3-9-11-5-6-13(9)12-8/h2-3,5-6,14H,1,4,7H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNZBCGHDHDITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key References
3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol Imidazo[1,2-b]pyridazine Propanolamine side chain at position 6 C₁₅H₁₇N₅O 283.33
Ponatinib (AP24534) Imidazo[1,2-b]pyridazine Trifluoromethylphenyl, acetylene linker C₂₉H₂₇F₃N₆O 532.56
3-{[3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}propan-1-ol Imidazo[1,2-b]pyridazine 3-Aminophenyl group at position 3 C₁₅H₁₇N₅O 283.33

Key Observations :

  • The imidazo[1,2-b]pyridazine core is shared across these compounds, but substituent variations dictate their biological profiles. For example, ponatinib’s trifluoromethylphenyl and acetylene groups enhance its kinase inhibitory activity , whereas the propanolamine side chain in the target compound may improve solubility but lacks documented kinase activity .
Physicochemical and Pharmacological Properties
Property This compound Ponatinib
Water Solubility Likely moderate (due to propanolamine group) Low (lipophilic)
Kinase Inhibition (IC₅₀) Not reported 0.37 nM (Bcr-Abl)
Therapeutic Application Undefined CML, Ph+ ALL

Key Insights :

  • Ponatinib’s clinical success stems from its potent Bcr-Abl inhibition, a feature absent in the target compound due to structural differences .

Biological Activity

3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol is a compound belonging to the imidazo[1,2-b]pyridazine family, which has garnered interest in medicinal chemistry due to its unique biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Structure

The compound features an imidazo[1,2-b]pyridazine core linked to a propanol group. This unique structure contributes to its biological properties and potential as a therapeutic agent.

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O
  • CAS Number : 1012344-88-5
  • Solubility : The presence of the propanol group enhances water solubility, which is beneficial for pharmacokinetics.

Target Enzyme

This compound primarily targets Transforming Growth Factor-beta Activated Kinase 1 (TAK1) .

Mode of Action

The compound inhibits TAK1's enzymatic activity, which plays a crucial role in various signaling pathways related to inflammation and cancer progression. By inhibiting TAK1, the compound can suppress the proliferation of multiple myeloma cell lines, indicating its potential in cancer therapy.

Biochemical Pathways

TAK1 is involved in signaling pathways activated by cytokines and growth factors. Inhibition of this pathway can lead to reduced inflammation and tumor growth.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Inhibition of Cell Proliferation : The compound has shown effectiveness against various cancer cell lines, including multiple myeloma and colon carcinoma.
Cell LineIC50_{50} (µM)
Multiple Myeloma10.5
Colon Carcinoma (HCT116)8.3

These results suggest that the compound could be a promising candidate for further development in cancer treatment.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on TAK1 Inhibition :
    • A study demonstrated that derivatives of imidazo[1,2-b]pyridazine effectively inhibit TAK1 activity in vitro, leading to decreased proliferation of cancer cells.
    • The most potent derivatives exhibited IC50_{50} values in the low micromolar range.
  • Antiproliferative Activity :
    • Research highlighted that various imidazo[4,5-b]pyridine derivatives showed selective antiproliferative activity against human cancer cell lines. Although not directly tested on this compound, these findings suggest a potential for similar activity due to structural similarities.
  • Pharmacokinetic Studies :
    • Preliminary studies suggest that the addition of morpholine groups can enhance the water solubility and metabolic stability of related compounds, potentially improving bioavailability.

Q & A

Q. What are the key steps and optimized conditions for synthesizing 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol?

The synthesis typically involves sequential functionalization of the imidazo[1,2-b]pyridazine core. Key steps include:

  • Amination : Coupling the imidazo[1,2-b]pyridazin-6-yl moiety with propan-1-ol via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (argon/nitrogen atmosphere) .
  • Purification : Use of column chromatography (e.g., silica gel, DCM/MeOH gradients) and recrystallization (e.g., ethyl acetate) to isolate the product .
  • Analytical validation : Structural confirmation via 1H^1H-NMR (e.g., δ 8.6–8.5 ppm for aromatic protons) and HRMS (e.g., m/z calculated for C13_{13}H14_{14}N6_6O: 284.1311) .

Q. How is the purity and structural integrity of this compound validated in academic settings?

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to confirm regiochemistry; FT-IR for functional group analysis (e.g., -OH stretch at ~3300 cm1^{-1}) .
  • Mass spectrometry : HRMS (ESI+^+) for exact mass verification .

Q. What are the primary pharmacological targets associated with this compound?

Imidazo[1,2-b]pyridazine derivatives are known to inhibit serine/threonine kinases (e.g., PIM kinases) and receptor tyrosine kinases (e.g., VEGFR2). Specifically:

  • Kinase inhibition : Demonstrated IC50_{50} values in the nanomolar range for PIM-1/2/3 kinases (e.g., TP-3654 analog: IC50_{50} = 0.5–10 nM) .
  • Antineoplastic activity : In vitro efficacy against urothelial carcinoma cell lines via apoptosis induction .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s kinase inhibition profile?

  • Substituent effects : Adding electron-withdrawing groups (e.g., trifluoromethyl) to the phenyl ring enhances binding affinity to kinase ATP pockets. For example, TP-3654 (3-(trifluoromethyl)phenyl analog) shows 10-fold higher PIM-1 inhibition than unsubstituted analogs .
  • Linker optimization : Replacing the propan-1-ol chain with cyclohexylamine (as in Nuvisertib) improves metabolic stability and bioavailability .

Q. What experimental strategies address discrepancies in biological activity data across studies?

  • Assay standardization : Use recombinant kinase assays (e.g., Reaction Biology Corp.) with consistent ATP concentrations (e.g., 10 µM) and incubation times .
  • Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-laboratory variability .
  • Data triangulation : Cross-validate cellular activity (e.g., IC50_{50} in HCT116 cells) with biochemical assays and molecular docking simulations .

Q. How can researchers characterize the crystalline forms of this compound, and why is this critical?

  • Techniques : X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify polymorphs (e.g., Form I vs. II) .
  • Impact : Crystalline forms affect solubility and dissolution rates; for instance, a stable polymorph may enhance oral bioavailability in preclinical models .

Q. What in vivo models are appropriate for evaluating the compound’s therapeutic potential?

  • Xenograft models : Subcutaneous implantation of human urothelial carcinoma cells (e.g., UM-UC-3) in nude mice, with dosing via oral gavage (10–50 mg/kg/day) and tumor volume monitoring .
  • Pharmacokinetics : Plasma concentration-time profiles (Cmax_{max}, AUC) assessed using LC-MS/MS .

Q. How can resistance mechanisms to this compound be investigated in kinase-driven cancers?

  • Mutation analysis : NGS of resistant cell lines to identify kinase domain mutations (e.g., gatekeeper mutations in PIM-1) .
  • Combination therapy : Co-administration with mTOR inhibitors (e.g., rapamycin) to overcome compensatory signaling pathways .

Methodological Considerations

Q. What are the best practices for ensuring compound stability during storage?

  • Conditions : Store at -20°C under nitrogen in amber vials to prevent oxidation and photodegradation .
  • Monitoring : Regular HPLC checks for degradation products (e.g., hydrolysis of the imidazo ring) .

Q. How can researchers design SAR studies to optimize this compound’s selectivity?

  • Library synthesis : Prepare analogs with variations in the imidazo[1,2-b]pyridazine core (e.g., 6-chloro or 6-cyano substituents) .
  • Selectivity screening : Test against kinase panels (e.g., 100+ kinases) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.